molecular formula C₇H₄D₉NO₃ B1141336 N-Isovaleroylglycine CAS No. 1330037-21-2

N-Isovaleroylglycine

Cat. No. B1141336
M. Wt: 168.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isovaleroylglycine is a compound first identified in the urine of patients with isovaleric acidemia, a metabolic disorder resulting from an inborn error of leucine metabolism. This discovery was significant as it marked the first isolation of N-isovaleroylglycine from human material and provided insight into the metabolic pathways affected by isovaleric acidemia (Tanaka & Isselbacher, 1967).

Synthesis Analysis

The synthesis of N-isovaleroylglycine involves complex biochemical processes within the body, particularly in the context of metabolic disorders such as isovaleric acidemia. The condition demonstrates an enzyme defect that leads to an accumulation of isovalerylglycine, among other compounds, due to impaired conversion processes within leucine metabolism (Tanaka & Isselbacher, 1967).

Molecular Structure Analysis

N-isovaleroylglycine's structure was elucidated through nuclear magnetic resonance (NMR), mass, and infrared spectroscopy. These analytical techniques confirmed the molecular identity of N-isovaleroylglycine, paving the way for further research on its role in human metabolism and its significance in diseases like isovaleric acidemia (Tanaka & Isselbacher, 1967).

Chemical Reactions and Properties

Research on N-isovaleroylglycine primarily focuses on its identification and role in metabolic pathways rather than its chemical reactivity. Its accumulation in isovaleric acidemia suggests an essential role in the body's metabolic processes, particularly in the metabolism of leucine (Tanaka & Isselbacher, 1967).

Physical Properties Analysis

The physical properties of N-isovaleroylglycine, such as solubility and melting point, are not detailed in the available literature. The focus has been on its identification, structural analysis, and role in metabolic disorders.

Chemical Properties Analysis

N-isovaleroylglycine's chemical properties, including reactivity and stability, have not been extensively studied. The existing research has aimed to identify this compound in biological specimens and understand its accumulation in specific metabolic conditions (Tanaka & Isselbacher, 1967).

Scientific Research Applications

  • N-Isovaleroylglycine was first identified in the urine of patients with isovaleric acidemia, indicating its role as a diagnostic marker for this condition (Tanaka & Isselbacher, 1967).

  • Long-term therapy for isovaleric acidemia, involving a low-protein diet and supplemental glycine, resulted in normal growth in patients, with a significant decrease in ketoacidotic attacks requiring hospitalization (Berry, Yudkoff, & Segal, 1988).

  • A study assessing the effectiveness of glycine and carnitine therapy on isovaleryl conjugate excretion in isovaleric acidemia showed that glycine is indicated for the treatment of acute ketoacidosis in these patients (Fries et al., 1996).

  • Another study explored the changes in urinary metabolic signatures in mice on high-fructose diets, revealing N-Isovaleroylglycine as one of the metabolites affected by dietary manipulation (Bressanello et al., 2018).

  • Oral glycine therapy in isovaleric acidemia patients facilitated the formation of isovalerylglycine, a nontoxic conjugate of isovaleric acid, thus preventing episodes of ketoacidosis (Yudkoff et al., 1978).

  • Prenatal diagnosis of isovaleric acidemia can be achieved by detecting elevated levels of isovalerylglycine in amniotic fluid (Shigematsu et al., 1991).

Safety And Hazards

N-Isovaleroylglycine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental release, it is recommended to wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes .

Future Directions

N-Isovaleroylglycine could be used as a biomarker for the predisposition for weight gain and obesity . This suggests potential future directions in the study of obesity and weight management.

properties

IUPAC Name

2-(3-methylbutanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQXMKMBBMNNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338092
Record name N-Isovaleroylglycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isovalerylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Isovaleroylglycine

CAS RN

16284-60-9
Record name Isovalerylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16284-60-9
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Record name N-Isovaleroylglycine
Source ChemIDplus
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Record name N-Isovaleroylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16284-60-9
Source European Chemicals Agency (ECHA)
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Record name N-ISOVALEROYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8D4ZN9HT6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isovalerylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

87 - 90 °C
Record name Isovalerylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
68
Citations
CM Slupsky, A Cheypesh, DV Chao, H Fu… - Journal of proteome …, 2009 - ACS Publications
… seen for all metabolites that changed with MRSA infection, and included 1-methylnicotinamide, 2-oxoisocaproate, 3-methyl-2-oxovalerate, ethanolamine, fucose, N-isovaleroylglycine, …
Number of citations: 102 pubs.acs.org
L Temmerman - 2013 - dro.deakin.edu.au
… Levels of branched chain amino acids (BCAA’s: isoleucine, leucine and valine) and isoleucine-derived amines (alloisoleucine and N-isovaleroylglycine) were elevated following …
Number of citations: 18 dro.deakin.edu.au
D Bressanello, E Liberto, M Collino, F Chiazza… - Analytical and …, 2018 - Springer
This study exploits the information potential of comprehensive two-dimensional gas chromatography configured with a parallel dual secondary column-dual detection by mass …
Number of citations: 23 link.springer.com
YZ DAI, SQ CHEN, K NIE - Chinese Journal of Pharmacology …, 2021 - pesquisa.bvsalud.org
OBJECTIVE Cisplatin is a formidable chemotherapy agent widely applying in antineoplastic treatments, but its side effects often limit the clinical usage. Metabolic disorders are one of …
Number of citations: 2 pesquisa.bvsalud.org
KA Merkler, LE Baumgart, JL DeBlassio… - Eicosanoids and Other …, 1999 - Springer
… N-Oleoylglycine would be the precursor for oleamide if PAM is demonstrated to have a role in fatty acid amide biosynthesis and N-isovaleroylglycine has been detected in the plasma of …
Number of citations: 8 link.springer.com
BJ Wilcox, KJ Ritenour-Rodgers, AS Asser… - Biochemistry, 1999 - ACS Publications
… , and NADH were obtained from Sigma; tBOC-glycine, N-octanoylglycine, hippuric acid, and butyramide were obtained from Aldrich; N-acetylglycine, N-isovaleroylglycine, and N-…
Number of citations: 70 pubs.acs.org
SE Reichenbach, C Bicchi, C Cordero - academia.edu
This study exploits the information potential of comprehensive two-dimensional gas chromatography configured with a parallel dual secondary column-dual detection by mass …
Number of citations: 0 www.academia.edu
KA Merkler, LE Baumgart… - Eicosanoids and Other …, 2013 - books.google.com
… , N-myristoylglycine was from BACHEM, N-isovaleroylglycine was from TCI America, and N-… The ratio of the KM values in Table 1 to those in Table 3 for Nisovaleroylglycine and N-…
Number of citations: 0 books.google.com
MC Yu, TM Wang, YH Chiou, MK Yu, CF Lin… - Scientific Reports, 2021 - nature.com
… These 23 differentially expressed urinary metabolites were N-isovaleroylglycine, isoleucine, glycine, alanine, DMG, tyrosine, creatine phosphate, lysine, histidine, 3-aminoisobutyrate, 3-…
Number of citations: 6 www.nature.com
TB Murdoch, H Fu, S MacFarlane, BC Sydora… - Analytical …, 2008 - ACS Publications
… N-Isovaleroylglycine which increases with age, decreases in the IL-10 gene-deficient mice in the later time points (after 12 weeks), and is present in the lower left-hand quadrant. …
Number of citations: 101 pubs.acs.org

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